molecular formula C10H11N3O B2473723 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 926228-98-0

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B2473723
CAS No.: 926228-98-0
M. Wt: 189.218
InChI Key: ACPLFDFHFDDHOB-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Mechanism of Action

Target of Action

Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol might interact with its targets in a similar manner, leading to cell death.

Biochemical Pathways

Related compounds have been shown to affect the proliferation of cancer cells , suggesting that this compound may also influence cell growth and division pathways.

Result of Action

Related compounds have been shown to inhibit the proliferation of cancer cells . This suggests that this compound may also have anti-proliferative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzaldehyde
  • 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone

Uniqueness

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is unique due to the presence of both an alcohol group and a triazole ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPLFDFHFDDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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